Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate
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Overview
Description
Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-fluoro-3-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorinated benzoic acid derivative, followed by esterification and subsequent amination. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Reduction: 2-amino-5-fluoro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-amino-5-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro group can also influence its reactivity and interactions with other molecules, potentially leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-nitrobenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-amino-5-chloro-3-nitrobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Tert-butyl 2-amino-5-fluoro-3-methylbenzoate:
Uniqueness
Tert-butyl 2-amino-5-fluoro-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and nitro group can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-amino-5-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)7-4-6(12)5-8(9(7)13)14(16)17/h4-5H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDJEYHZHXKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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